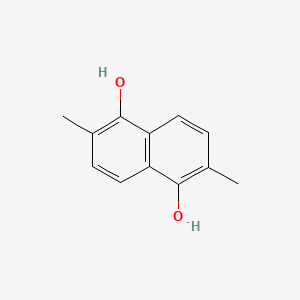

2,6-Dimethylnaphthalene-1,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123979-29-3 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,6-dimethylnaphthalene-1,5-diol |

InChI |

InChI=1S/C12H12O2/c1-7-3-5-10-9(11(7)13)6-4-8(2)12(10)14/h3-6,13-14H,1-2H3 |

InChI Key |

GOQCGUCUHMZECD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Studies for 2,6 Dimethylnaphthalene 1,5 Diol

Established and Emerging Synthetic Pathways to 2,6-Dimethylnaphthalene-1,5-diol

The synthesis of this compound is intrinsically linked to the efficient production of its precursor, 2,6-dimethylnaphthalene (B47086). The subsequent introduction of hydroxyl groups at the C-1 and C-5 positions is a critical and challenging step.

Multi-step Total Synthesis Approaches and Optimization

The total synthesis of 2,6-dimethylnaphthalene, the key precursor, has been approached through various multi-step sequences. One prominent method involves the "alkenylation process," which starts with o-xylene (B151617) and butadiene. nacatsoc.orgwikipedia.org These reactants undergo a reaction, often with a sodium-potassium alloy, to form 5-(ortho-tolyl)pent-2-ene. nacatsoc.orgwikipedia.org This intermediate is then cyclized to produce 1,5-dimethyltetralin, which upon dehydrogenation yields 1,5-dimethylnaphthalene (B47167) (1,5-DMN). nacatsoc.orgwikipedia.org A crucial final step is the isomerization of 1,5-DMN to the desired 2,6-DMN. nacatsoc.orgwikipedia.org This isomerization is often catalyzed by acidic catalysts and is a critical optimization point, as it can lead to a mixture of dimethylnaphthalene isomers. nacatsoc.orgorganic-chemistry.org

Another economically driven approach starts from less expensive feedstocks like toluene (B28343) and pentenes. nacatsoc.org This process involves the alkylation of toluene with pentenes to form pentyltoluenes, followed by conversion to a mixture of dimethylnaphthalene isomers over a reforming catalyst. nacatsoc.org Subsequent hydroisomerization and dehydrogenation steps are employed to enrich the 2,6-DMN content. nacatsoc.org

A highly selective two-step synthesis of 2,6-DMN has also been reported, starting from 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol. google.com A ligand-free Heck reaction between these starting materials produces a γ-(p-tolyl)-substituted aldehyde, which is then cyclized with an acid and undergoes in-situ oxidation to afford 2,6-DMN with high selectivity, avoiding the formation of other isomers. google.com

The synthesis of a related dihydroxynaphthalene, 2,7-dihydroxynaphthalene (B41206), has been documented and could potentially be adapted. This synthesis involves the protection of the hydroxyl groups of 2,7-dihydroxynaphthalene as N,N-diethylcarbamates, followed by other transformations. orgsyn.org A similar strategy could theoretically be applied to a 1,5-dihydroxynaphthalene (B47172) precursor.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of 2,6-dimethylnaphthalene and its subsequent functionalization. In the synthesis of the 2,6-DMN precursor, the control of methyl group placement is a significant challenge. nacatsoc.org The Friedel-Crafts alkylation of naphthalene (B1677914), a common method for introducing alkyl groups, often yields a mixture of isomers. The α/β isomer ratio is influenced by reaction conditions such as the catalyst, solvent, and concentration of reactants. acs.org For instance, in the acetylation of naphthalene, the reaction can be directed to favor either the α or β position by modifying these parameters. acs.org Steric hindrance also plays a crucial role, with larger alkylating agents favoring substitution at the less sterically hindered 2-position of the naphthalene ring. acs.org

For the introduction of the hydroxyl groups onto the 2,6-DMN scaffold to yield the 1,5-diol, regioselective dihydroxylation would be necessary. While direct methods for this specific transformation are not well-documented, general strategies for the dihydroxylation of alkenes and arenes exist and could be explored. organic-chemistry.org For instance, microbial oxidation of naphthalene derivatives using mutant strains of Pseudomonas fluorescens has been shown to produce various dihydroxynaphthalene isomers through dihydrodiol intermediates. researchgate.net This biocatalytic approach could offer a high degree of regioselectivity.

Catalytic and Green Chemistry Innovations in Synthesis

Significant progress has been made in developing catalytic and environmentally benign methods for the synthesis of 2,6-DMN. Zeolite catalysts are extensively used in the alkylation and isomerization steps of naphthalene synthesis. researchgate.net The shape-selective properties of zeolites like ZSM-5 and ZSM-12 can be exploited to favor the formation of the desired 2,6-DMN isomer. researchgate.netresearchgate.net For example, modifying ZSM-12 zeolites by desilication can create mesopores that improve the diffusivity of reactants and products, leading to increased conversion of naphthalene and higher selectivity for 2,6-DMN. researchgate.net

Ionic liquids have emerged as green catalytic systems for the synthesis of 2,6-DMN. cjcatal.com For instance, the transalkylation of 2-methylnaphthalene (B46627) with 1,2,4,5-tetramethylbenzene (B166113) using an acidic ionic liquid catalyst, Et3NHCl-AlCl3, has shown high selectivity for 2,6-DMN under optimized conditions. cjcatal.com

Microwave-assisted organic synthesis represents another green chemistry approach that can accelerate reaction times and improve yields. acs.org While not specifically reported for this compound, this technology has been successfully applied to the multi-step synthesis of other naphthalene-containing compounds. acs.org

Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving the desired regioselectivity.

Analysis of Rearrangement Mechanisms (e.g., Claisen-rearrangement)

While the Claisen rearrangement is a powerful tool for C-C bond formation and is known to occur in aromatic systems, its specific application in the synthesis of this compound from a suitable precursor is not prominently described in the reviewed literature. nih.gov The aromatic Claisen rearrangement typically involves the thermal rearrangement of an allyl aryl ether to an allylphenol. nih.gov For this to be relevant to the target molecule, a precursor such as an allyloxy-2,6-dimethylnaphthalene would need to be synthesized and rearranged. The mechanism proceeds through a concerted nacatsoc.orgnacatsoc.org-sigmatropic shift, often via a chair-like transition state, followed by tautomerization to restore aromaticity. nih.gov

Elucidation of Alkylation and Functionalization Reaction Pathways

The Friedel-Crafts alkylation of naphthalene is a key reaction for introducing the methyl groups. The mechanism involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich naphthalene ring. nih.gov The reaction can proceed through different pathways for substitution at the α (1) and β (2) positions. For example, the acetylation of naphthalene with acetyl chloride and aluminum chloride shows a different kinetic dependence for each position, being second-order for the α-reaction and first-order for the β-reaction. acs.org This suggests distinct transition states and intermediates for the two substitution patterns.

The mechanism of hydroxylation of the 2,6-DMN ring is less understood for synthetic applications but has been studied in the context of atmospheric oxidation. researchgate.net The oxidation is initiated by the addition of a hydroxyl radical to the aromatic ring, forming a radical adduct. acs.orgresearchgate.net This adduct can then react with molecular oxygen, leading to the formation of naphthol derivatives. acs.org The position of the initial OH radical attack determines the regiochemistry of the final product.

The microbial oxidation of naphthalenes proceeds via a different mechanism, involving dioxygenase enzymes that catalyze the formation of unstable dihydrodiol intermediates. researchgate.net These intermediates then spontaneously dehydrate to yield dihydroxynaphthalenes. researchgate.net The high regioselectivity observed in these biotransformations is a result of the specific enzyme-substrate interactions. researchgate.net

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of 2,6-Dimethylnaphthalene

| Compound Name | Role in Synthesis | Reference |

| o-Xylene | Starting material | nacatsoc.orgwikipedia.org |

| Butadiene | Starting material | nacatsoc.orgwikipedia.org |

| 5-(ortho-Tolyl)pent-2-ene | Intermediate | nacatsoc.orgwikipedia.org |

| 1,5-Dimethyltetralin | Intermediate | nacatsoc.orgwikipedia.org |

| 1,5-Dimethylnaphthalene | Intermediate, isomer of 2,6-DMN | nacatsoc.orgwikipedia.org |

| Toluene | Starting material | nacatsoc.org |

| Pentenes | Starting material | nacatsoc.org |

| 4-Bromotoluene | Starting material | google.com |

| 3-Methyl-3-buten-1-ol | Starting material | google.com |

| 2-Methylnaphthalene | Starting material/Intermediate | cjcatal.com |

| 1,2,4,5-Tetramethylbenzene | Methylating agent | cjcatal.com |

| N,N-Diethylcarbamoyl chloride | Protecting group reagent | orgsyn.org |

Table 2: Catalysts Used in the Synthesis of 2,6-Dimethylnaphthalene

| Catalyst | Reaction Type | Advantage | Reference |

| Sodium-potassium alloy | Alkenylation | --- | nacatsoc.orgwikipedia.org |

| Acidic catalysts (e.g., Zeolites) | Isomerization, Alkylation | Shape selectivity | nacatsoc.orgresearchgate.net |

| ZSM-5, ZSM-12 | Alkylation, Isomerization | Shape selectivity, tunable acidity | researchgate.netresearchgate.net |

| Et3NHCl-AlCl3 (Ionic Liquid) | Transalkylation | Green solvent, high selectivity | cjcatal.com |

| Pseudomonas fluorescens | Microbial Oxidation | High regioselectivity | researchgate.net |

Iii. Sophisticated Structural Characterization and Spectroscopic Analysis of 2,6 Dimethylnaphthalene 1,5 Diol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,6-Dimethylnaphthalene-1,5-diol in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl groups, and the methyl groups. The aromatic region would display a set of coupled signals characteristic of the substituted naphthalene (B1677914) ring system. The protons on the ring at positions 3, 4, 7, and 8 would each give rise to a unique signal. The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding, but would typically appear as a broad singlet. The two methyl groups at positions 2 and 6 are chemically equivalent and would produce a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the symmetric this compound, a total of seven distinct carbon signals are expected: five for the naphthalene ring carbons (C1/C5, C2/C6, C3/C7, C4/C8, and the bridgehead carbons) and one for the two equivalent methyl groups. The carbons bearing the hydroxyl groups (C1 and C5) would be significantly deshielded, appearing at a higher chemical shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign these proton and carbon signals and to confirm the connectivity of the molecular framework. For derivatives of this compound, these techniques are vital for determining the position of new functional groups and analyzing their effect on the molecule's conformation.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -OH | ¹H | ~9.0-10.0 | Broad Singlet | Shift is highly dependent on solvent and concentration. |

| H-3, H-7 | ¹H | ~7.0-7.3 | Doublet | Coupled to H-4 and H-8. |

| H-4, H-8 | ¹H | ~7.4-7.6 | Doublet | Coupled to H-3 and H-7. |

| -CH₃ | ¹H | ~2.4 | Singlet | Represents six protons from two equivalent methyl groups. |

| C-1, C-5 | ¹³C | ~150-155 | - | Carbon attached to hydroxyl group. |

| C-2, C-6 | ¹³C | ~125-130 | - | Carbon attached to methyl group. |

| C-3, C-7 | ¹³C | ~115-120 | - | Aromatic CH. |

| C-4, C-8 | ¹³C | ~122-127 | - | Aromatic CH. |

| Bridgehead Carbons | ¹³C | ~130-135 | - | Quaternary carbons at the ring fusion. |

| -CH₃ | ¹³C | ~20-25 | - | Methyl carbon. |

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₂O₂).

Electron Ionization (EI) is a common technique used to induce fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺•) corresponding to the mass of the parent molecule, along with a series of fragment ion peaks. The fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For dihydroxynaphthalene derivatives, fragmentation is often driven by the stability of the aromatic system. nih.gov

Key fragmentation pathways for this compound are expected to include:

Loss of a methyl radical (-•CH₃): This would result in a prominent peak at [M-15]⁺.

Loss of a hydroxyl radical (-•OH): Leading to a fragment ion at [M-17]⁺.

Loss of water (-H₂O): A common fragmentation for alcohols, producing a peak at [M-18]⁺•. youtube.com

Loss of carbon monoxide (-CO): Following rearrangement, a peak at [M-28]⁺• may be observed, which is characteristic of phenols and naphthols.

Ring cleavage: More energetic conditions can lead to the fragmentation of the stable naphthalene ring system itself.

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific ion (e.g., the molecular ion) and induce further fragmentation, providing deeper insight into the molecule's structure and the relationship between different fragments.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 171 | [M - OH]⁺ | •OH (Hydroxyl radical) |

| 170 | [M - H₂O]⁺• | H₂O (Water) |

| 160 | [M - CO]⁺• | CO (Carbon monoxide) |

| 145 | [M - CH₃ - CO]⁺ | •CH₃ and CO |

X-ray Crystallography and Solid-State Structural Determinations

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the hydroxyl and methyl substituents. wikipedia.org

| Parameter | Typical Value/System | Significance for this compound |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | These are common systems for rigid organic molecules. |

| Space Group | P2₁/c, P-1, Pbca | Indicates the symmetry elements within the unit cell. |

| C-C Bond Length (Aromatic) | 1.37 - 1.42 Å | Confirms the aromatic character of the naphthalene core. wikipedia.org |

| C-O Bond Length | ~1.36 Å | Characteristic of a phenolic C-O bond. |

| O-H···O Hydrogen Bond Distance | 2.5 - 2.8 Å | Evidence of strong intermolecular hydrogen bonding, which would significantly influence melting point and solubility. |

| Molecular Packing | Herringbone or π-stacking | Driven by van der Waals forces and hydrogen bonding networks. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each technique yields a unique spectrum that is characteristic of the compound's structure and can be used for identification and functional group analysis.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. acs.org Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands in the 2850-3000 cm⁻¹ region from the methyl groups.

Aromatic C=C stretching: Several sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the naphthalene ring.

C-O stretching: A strong band typically found between 1200-1260 cm⁻¹ for phenolic compounds.

Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=C stretching vibrations of the naphthalene ring are typically strong and sharp in the Raman spectrum. The symmetric stretching of the C-CH₃ bonds and other vibrations of the carbon skeleton also give rise to characteristic Raman signals, providing a detailed molecular fingerprint. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1500-1650 | 1500-1650 | Strong, Sharp (Both) |

| C-O Stretch | 1200-1260 | - | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 700-900 | - | Strong (IR) |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. The parent compound, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.

However, these techniques would become highly applicable for the characterization of chiral derivatives of this compound. Chirality could be introduced, for example, by derivatizing one of the hydroxyl groups with a chiral auxiliary or by synthesizing a derivative that exhibits axial chirality. In such cases, CD spectroscopy would be essential for:

Confirming the presence of chirality.

Distinguishing between enantiomers , which would show mirror-image CD spectra.

Determining enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the chiral centers or the chiral axis, often through comparison with theoretical calculations. dtu.dkacs.org

For any chiral derivative, the naphthalene chromophore would give rise to characteristic electronic transitions in the UV-Vis region, and the interaction of these transitions with polarized light would result in a distinct CD spectrum, providing valuable stereochemical information. oup.com

Iv. Chemical Reactivity and Derivatization Strategies of 2,6 Dimethylnaphthalene 1,5 Diol

Transformations of Hydroxyl Groups in 2,6-Dimethylnaphthalene-1,5-diol

The presence of two hydroxyl groups makes this compound a candidate for various functionalization reactions, including the formation of ethers and esters, and as a monomer in polymerization processes.

Etherification and Esterification Reactions

Etherification and esterification are fundamental reactions for modifying hydroxyl groups to alter a molecule's physical and chemical properties. For instance, in a related compound, 2,7-dihydroxynaphthalene (B41206), the hydroxyl groups can be reacted with N,N-diethylcarbamoyl chloride to form 2,7-bis(diethylcarbamoyloxy)naphthalene. orgsyn.org This type of reaction, if applied to this compound, would be expected to yield the corresponding bis-ether or bis-ester derivatives. However, specific studies detailing the conditions and outcomes of such reactions for this compound have not been found in the surveyed literature.

Condensation and Polymerization Reaction Studies

Dihydric phenols and naphthols are often employed as monomers in the synthesis of high-performance polymers. For example, the parent compound, 2,6-dimethylnaphthalene (B47086), is a key precursor to 2,6-naphthalenedicarboxylic acid, a monomer used in the production of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with enhanced thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.org Given this precedent, this compound could potentially serve as a monomer for new classes of polyesters or polyethers. Research into its condensation and polymerization behavior would be necessary to explore these possibilities, but no such studies have been identified.

Reactivity of the Naphthalene (B1677914) Ring System

The aromatic naphthalene core of the molecule is susceptible to various transformations, including substitution, oxidation, and reduction, which could lead to a diverse range of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The hydroxyl groups are strong activating groups and ortho-, para-directing in electrophilic aromatic substitution reactions. Therefore, the positions on the naphthalene ring most susceptible to electrophilic attack would be those ortho and para to the hydroxyl groups. Conversely, for nucleophilic aromatic substitution, the presence of electron-withdrawing groups on the ring would be required to facilitate a reaction. There is a lack of published research investigating either electrophilic or nucleophilic aromatic substitution reactions specifically on the this compound ring system.

Oxidation and Reduction Pathways

The oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid is a well-established industrial process. wikipedia.orgnacatsoc.org This reaction, however, targets the methyl groups. The oxidation of the diol itself could potentially lead to the formation of quinone-type structures. The reduction of the naphthalene ring system, on the other hand, would yield tetralin or decalin derivatives, significantly altering the planarity and electronic properties of the molecule. Specific experimental data on the oxidation and reduction pathways of this compound are not available.

Metal Complexation and Ligand Chemistry for this compound Derivatives

The diol functionality presents potential binding sites for metal ions, suggesting that this compound and its derivatives could act as ligands in coordination chemistry. The resulting metal complexes could have interesting catalytic or material properties. The synthesis and characterization of such metal complexes would be a novel area of research, as no studies on the metal complexation or ligand chemistry of this specific diol have been reported.

Chelation Studies with Transition Metals

Currently, there is a lack of specific research findings in the public domain detailing chelation studies of this compound with transition metals.

Synthesis of Specialized Derivatives for Advanced Material Architectures

The derivatization of this compound is a key strategy for developing advanced material precursors. A notable example is the synthesis of 4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate, a highly substituted naphthalene derivative. researchgate.netmdpi.com This process involves a two-step method beginning with 2,6-dimethyl-1,5-naphthalenediol. mdpi.com

The initial step is an alkylation reaction where 2,6-dimethyl-1,5-naphthalenediol is treated with allyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). mdpi.com This results in the formation of a bisallyl ether intermediate. mdpi.com

Following the alkylation, the crude bisallyl ether undergoes a modified Claisen rearrangement. mdpi.com This rearrangement is conducted by refluxing the intermediate in a mixture of N,N-diethylaniline and acetic anhydride. mdpi.com A significant advantage of this modified approach is that the highly air-sensitive tetrasubstituted naphthalenediol formed during the rearrangement is immediately protected by acetylation, yielding a stable product. mdpi.com This in-situ protection facilitates purification without the need for stringent precautions. mdpi.com

The resulting compound, 4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate, is a valuable intermediate. Such peri-substituted naphthalenes are precursors for the synthesis of pyrenes and heterocyclic pyrenes, like 1,6-dioxapyrenes. mdpi.com These pyrene-based structures are of interest for their potential use in developing conducting radical cation salts, highlighting the role of this compound derivatives in the field of advanced materials. researchgate.netmdpi.com

Synthesis of 4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl Diacetate

| Step | Reactants | Reagents/Conditions | Product |

| 1. Alkylation | 2,6-Dimethyl-1,5-naphthalenediol, Allyl bromide | K₂CO₃, DMF, 20°C, N₂ atmosphere | Crude bisallyl ether of 2,6-dimethyl-1,5-naphthalenediol |

| 2. Claisen Rearrangement & Acetylation | Crude bisallyl ether | N,N-diethylaniline, Acetic anhydride, Reflux | 4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate |

V. Theoretical and Computational Chemistry Approaches to 2,6 Dimethylnaphthalene 1,5 Diol

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the pathways of chemical reactions involving 2,6-dimethylnaphthalene-1,5-diol. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, the oxidation of the hydroxyl groups or electrophilic substitution on the naphthalene (B1677914) ring could be modeled. The calculations would reveal whether the reaction proceeds in a single step or through multiple intermediates, providing a level of detail often inaccessible through experiments alone.

Simulations of Intermolecular Interactions and Aggregation Behavior

The behavior of this compound in a condensed phase (solid or liquid) is governed by how its molecules interact with each other. Computational simulations can model these interactions to predict bulk properties and aggregation behavior.

The presence of two hydroxyl groups makes hydrogen bonding the most significant intermolecular force for this compound. Molecular dynamics (MD) simulations or geometry optimizations of molecular clusters (dimers, trimers, etc.) could be performed to understand these interactions.

These simulations would reveal:

The preferred geometry of hydrogen bonds (e.g., O-H···O distance and angle).

The strength of these bonds in kJ/mol.

The formation of extended networks in the solid state, which would be crucial in determining the crystal structure and melting point of the compound.

Computational studies would quantify the optimal geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking interactions. Furthermore, the combination of a rigid aromatic core and functional hydroxyl groups makes this compound a potential candidate for host-guest chemistry. Simulations could model how this molecule might bind to other molecules (guests) through a combination of hydrogen bonding and π-π stacking, forming a larger supramolecular assembly.

Table 2: Summary of Investigated Compounds

| Compound Name |

|---|

| This compound |

Vi. Applications of 2,6 Dimethylnaphthalene 1,5 Diol and Its Derivatives in Materials Science

Role as Monomers and Precursors in High-Performance Polymer Synthesis

High-performance polymers are materials that possess exceptional thermal, mechanical, and chemical stability. mdpi.com The integration of the naphthalene (B1677914) moiety from 2,6-Dimethylnaphthalene-1,5-diol is a key strategy for developing such materials, moving beyond more common petroleum-based precursors like phenol. google.com The increased aromaticity of the naphthalene unit compared to a single benzene (B151609) ring can lead to polymers with superior heat resistance and hydrophobicity. google.com

This compound serves as a monomer in polycondensation reactions to create advanced polymers. For instance, it can be alkylated with allyl bromide to form a bisallyl ether, which then undergoes rearrangement and acetylation to produce a stable, highly substituted naphthalene derivative, demonstrating its utility in creating complex monomeric units. mdpi.com

In the realm of poly(arylene ether)s, a class of engineering plastics known for their excellent thermal resistance and mechanical properties, naphthalene-based monomers are crucial. researchgate.net For example, a novel poly(arylene ether-ketone) (PEK) with a high molecular weight (Mn up to 85,000) was synthesized through the polycondensation of 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene (a derivative of the diol) with Bisphenol A. capes.gov.br This reaction highlights the feasibility of incorporating the 2,6-dimethylnaphthalene (B47086) unit into PEK backbones. Similarly, various naphthalene-based polymers are synthesized to serve as supports for catalysts, indicating the versatility of these polymer architectures. nih.gov

The synthesis of high-performance polyesters also benefits from naphthalene-based monomers. 2,6-Dimethylnaphthalene (2,6-DMN) is a key precursor for producing polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with higher strength and thermal resistance than the widely used polyethylene terephthalate (B1205515) (PET). wikipedia.orgresearchgate.net Polyesters derived from dimethyl 2,6-naphthalenedicarboxylate and rigid diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) result in materials with high melting points and thermal stability. researchgate.netresearchgate.net

| Polymer Type | Monomer/Precursor | Co-monomer | Key Feature | Reference |

|---|---|---|---|---|

| Poly(arylene ether-ketone) (PEK) | 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene | Bisphenol A | High molecular weight (Mn ~85,000) and good solubility. | capes.gov.br |

| Poly(ethylene naphthalate) (PEN) | 2,6-Naphthalenedicarboxylic acid (from 2,6-DMN) | Ethylene Glycol | Superior thermal and mechanical properties compared to PET. | wikipedia.orgresearchgate.netreading.ac.uk |

| Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN) | Dimethyl 2,6-naphthalenedicarboxylate | 1,4-Cyclohexanedimethanol (CHDM) | High melting point and high molecular weight. | researchgate.net |

| Copolyesters | 2,6-Naphthalenedicarboxylic acid (NDA) | Terephthalic acid (TPA), CHDM | Enhanced thermal and barrier properties. | researchgate.net |

The inclusion of the naphthalene moiety has a profound and predictable impact on the final properties of a polymer. The rigid and planar structure of the naphthalene ring restricts segmental motion, leading to significant improvements in thermal and mechanical characteristics. google.comrsc.org

Thermal Properties: Naphthalene-based polymers consistently exhibit higher glass transition temperatures (Tg) compared to their benzene-based analogs. google.com For instance, the PEK derived from 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene shows a high glass transition temperature of 238°C and a 5% weight loss temperature of 457°C, indicating excellent thermal stability. capes.gov.br Similarly, copolyesters containing naphthalene units show a systematic increase in Tg with higher naphthalene content. researchgate.netrsc.org This enhancement is attributed to the increased rigidity of the polymer backbone. researchgate.net

Mechanical Properties and Solubility: The introduction of naphthalene can fine-tune mechanical properties, often transforming materials from brittle to ductile. rsc.org However, the rigidity that enhances thermal stability can also lead to challenges. The strong intermolecular forces and chain packing in naphthalene-containing polymers can decrease their solubility in common organic solvents. capes.gov.brrsc.org The strategic placement of methyl groups, as in this compound, can mitigate this issue. The methyl groups can disrupt chain packing, improving solubility without significantly compromising thermal properties. For example, a PEK with methyl groups was found to be soluble in solvents like THF and chloroform, whereas the non-methylated equivalent was insoluble. capes.gov.br

Crystallinity: The stereochemistry and rigidity of monomers are crucial in determining whether a polyester will be amorphous or semi-crystalline. researchgate.net In copolyesters, the naphthalene unit can participate in co-crystallization with other isomorphic residues, allowing for the retention of semi-crystalline behavior even at high comonomer ratios, which is essential for applications requiring biaxial orientation and dimensional stability. reading.ac.uk

| Property | Effect of Naphthalene Moiety | Underlying Reason | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Increases | Increased backbone rigidity restricts chain mobility. | google.comcapes.gov.brresearchgate.netrsc.org |

| Thermal Stability | Increases | Higher aromatic content and stronger intermolecular forces. | google.comcapes.gov.br |

| Mechanical Strength | Generally improves; can be tuned from brittle to ductile. | Rigid structure enhances strength and stiffness. | wikipedia.orgrsc.org |

| Solubility | Often decreases | Strong chain packing and intermolecular interactions. | capes.gov.brrsc.org |

| Crystallinity | Can promote co-crystallization in copolymers. | Isomorphic nature with other aromatic units like terephthalates. | reading.ac.uk |

Optoelectronic Materials and Conjugated Systems Research

The inherent electronic properties of the naphthalene ring make its derivatives, including those of this compound, attractive candidates for research in optoelectronic applications. The π-conjugated system of polycyclic aromatic compounds is fundamental to their use in this field. mdpi.com

Naphthalene and its simple derivatives are known for their fluorescent properties. 2,6-Dimethylnaphthalene, the parent hydrocarbon of the diol, is a fluorescent compound with an excitation peak at 273 nm and an emission peak at 340 nm. aatbio.com This intrinsic fluorescence provides a foundation for developing more complex materials. Poly(arylene ether nitrile)s containing naphthalene-like structures have been shown to exhibit characteristic blue-emitting fluorescence under UV irradiation, suggesting their potential use in optoelectronic devices. researchgate.net The development of new polymers and the control over their molecular architecture are persistent goals in creating materials with specific functional properties, including luminescence. nih.gov

Derivatives of this compound are being explored for their potential in organic electronics, particularly in charge transport materials. The synthesis of analogous sulfur-containing compounds, such as 2,6-dimethyl-1,5-napthalenedithiol, creates intermediates for new donor molecules in charge-transfer systems. nih.gov This dithiol can be used to synthesize larger, more complex structures like 3,5,8,10-Tetramethyl-1,6-dithiapyrene, which are designed for studies in molecular electronics. nih.gov

Theoretical studies on related aromatic systems, such as anthracene (B1667546) derivatives with substituents at the 2,6-positions, provide insight into how molecular structure influences charge transport. rsc.org These studies show that substituents can improve air oxidation stability and create favorable molecular packing for efficient charge transport, suggesting that derivatives of this compound could be tailored for semiconducting applications. rsc.org The performance of organic semiconductors is highly dependent on intermolecular π-π interactions and molecular packing, where the choice of side chains and the core structure plays a profound role in the resulting charge mobility. beilstein-journals.org

Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined geometry of the naphthalene skeleton makes its derivatives suitable for applications in supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions. The synthesis of highly substituted naphthalene derivatives, such as 4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate from 2,6-dimethyl-1,5-naphthalenediol, is of particular interest. mdpi.com The close proximity of the peri-substituents (at the 4, 5, 8 positions relative to the 1-position) in these molecules creates unique, sterically crowded environments. mdpi.com

These sterically hindered cavities can be exploited in host-guest chemistry, where the naphthalene derivative acts as a host molecule capable of selectively binding smaller guest molecules. The synthesis of such peri-substituted compounds, which are often difficult to produce, opens avenues for creating novel molecular receptors and sensors. mdpi.com The introduction of functional groups onto the naphthalene platform allows for the construction of porous polymer networks that have shown effectiveness in the selective uptake of metal cations and CO2, demonstrating a practical application of host-guest principles. mdpi.com

Molecular Recognition and Self-Assembly Studies

The principles of molecular recognition and self-assembly are fundamental to creating complex and functional supramolecular structures. Naphthalenediol derivatives, with their defined geometry and hydrogen bonding sites, are excellent candidates for designing systems that can selectively bind to guest molecules and organize into larger architectures.

Research into related naphthalenediol compounds demonstrates their capacity for molecular recognition. For instance, functionalized dioxynaphthalene crown ethers have been synthesized and their ability to self-assemble with methyl viologen to form rsc.orgpseudorotaxanes has been studied. nih.gov This highlights the potential of the naphthalene diol unit to act as a recognition site for electron-deficient guests. The association constants for these interactions are influenced by the nature and position of substituents on the naphthalene ring, suggesting that the methyl groups in this compound could play a role in modulating binding affinities.

Furthermore, the self-assembly of dipeptides functionalized with naphthalene has been shown to lead to the formation of hydrogels. mq.edu.au This process is driven by a combination of π-stacking of the naphthalene units and β-sheet formation of the peptide chains, indicating that the naphthalene core can promote ordered aggregation. While this example does not involve a diol, it underscores the importance of the naphthalene moiety in directing self-assembly.

Based on these examples, derivatives of this compound could be designed to participate in specific molecular recognition events and subsequent self-assembly processes. The hydroxyl groups can be functionalized to introduce additional recognition sites or to tune the solubility and processing characteristics of the resulting materials.

Table 1: Examples of Molecular Recognition and Self-Assembly in Naphthalene Derivatives

| Naphthalene Derivative System | Interacting Partner/Stimulus | Observed Supramolecular Behavior | Potential Application |

| Dioxynaphthalene frontiersin.orgcrown-10 Macrocycles | Methyl Viologen | Formation of rsc.orgpseudorotaxanes | Molecular switches, drug delivery |

| Naphthalene-alanylvaline Dipeptide | pH change | Hydrogelation via fibrous network formation | Tissue engineering, controlled release |

| Amino acid functionalized naphthalenediimides | C(60), ion-pairs, aromatic molecules | Formation of supramolecular nanotubes | Molecular transport, sensing |

Design of Functional Supramolecular Architectures

The design of functional supramolecular architectures involves the deliberate construction of large, ordered systems from smaller molecular components. mdpi.com The goal is to create materials with emergent properties that are not present in the individual molecules. The rigid naphthalene scaffold of this compound provides a robust building block for the construction of such architectures.

Studies on other dihydroxynaphthalene derivatives have shown their utility in creating complex supramolecular structures. For example, germanium complexes with 2,3-dihydroxynaphthalene (B165439) and N,N'-bidentate ligands have been shown to form layered supramolecular structures with interesting redox properties. rsc.org The naphthalene fragment acts as the highest occupied molecular orbital (HOMO), while the bidentate ligand is the lowest unoccupied molecular orbital (LUMO), and the germanium center holds these components together. This modular approach allows for the tuning of the electronic properties of the resulting material.

The synthesis of highly substituted naphthalene derivatives, such as 4,8-bisallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate from 2,6-dimethyl-1,5-naphthalenediol, demonstrates a pathway to creating precursors for more complex systems like dioxapyrenes. The strategic placement of functional groups on the naphthalene core is crucial for controlling the final architecture and its properties.

By strategically modifying the hydroxyl groups and the aromatic core of this compound, it is conceivable to design and synthesize a variety of supramolecular architectures, including coordination polymers, liquid crystals, and porous organic frameworks. The methyl groups at the 2- and 6-positions can influence the packing of the molecules in the solid state, potentially leading to novel crystal structures and material properties.

Catalytic Applications and Ligand Design Research

The development of new ligands is a cornerstone of catalysis research. The stereoelectronic properties of a ligand are critical in determining the activity and selectivity of a metal catalyst. Naphthalenediol-based structures, particularly axially chiral derivatives, have proven to be highly effective ligands in asymmetric catalysis.

A prominent example is 1,1'-bi-2-naphthol (B31242) (BINOL), a derivative of 2-naphthol, which is a foundational ligand in asymmetric synthesis. mdpi.com The C2 symmetry of BINOL and its derivatives allows for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivity in a wide range of reactions. While this compound does not possess inherent axial chirality, it can serve as a scaffold for the synthesis of new chiral ligands.

For instance, the hydroxyl groups of this compound could be functionalized with chiral phosphine (B1218219) or amine groups to create bidentate ligands. The naphthalene backbone would provide rigidity and steric bulk, which are desirable features in ligand design. The methyl groups could also play a role in fine-tuning the steric environment of the catalytic site.

Furthermore, metal complexes of naphthalene-based acetic acids have been investigated for their structural features and biological activities, showcasing the versatility of the naphthalene scaffold in coordination chemistry. This suggests that derivatives of this compound could also form stable complexes with a variety of metal ions, opening up possibilities for their use in catalysis.

Vii. Future Research Trajectories and Interdisciplinary Opportunities for 2,6 Dimethylnaphthalene 1,5 Diol

Integration into Nanoscience and Nanotechnology for Novel Functional Materials

The foray of 2,6-Dimethylnaphthalene-1,5-diol into nanoscience could unlock a new class of functional materials with tailored properties. The hydroxyl (-OH) groups can act as versatile chemical handles for integrating the molecule into larger systems.

Future research could focus on:

Surface Functionalization of Nanoparticles: The diol could serve as a capping agent or surface ligand for quantum dots and metallic nanoparticles. The naphthalene (B1677914) core could influence the electronic properties of the nanoparticle, while the diol functionality ensures stable anchoring to the nanoparticle surface. This could lead to novel materials for use in optoelectronics and catalysis.

Supramolecular Self-Assembly: The hydroxyl groups are capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into ordered nanostructures like nanotubes, nanoribbons, or vesicles. acs.org The rigid and planar nature of the naphthalene core would further promote π-π stacking interactions, adding another layer of control over the assembly process. These self-assembled structures could find applications in organic electronics and sensor technology. acs.org

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. bohrium.comemu.edu.tr By modifying the hydroxyl groups with specific recognition units, this compound could be developed into a fluorescent sensor for detecting specific ions or molecules.

Table 1: Potential Nanoscience Applications of this compound

| Application Area | Proposed Role of this compound | Potential Outcome |

|---|---|---|

| Optoelectronics | Ligand for Quantum Dots | Enhanced photoluminescence and stability |

| Catalysis | Stabilizer for Metallic Nanoparticles | Improved catalytic activity and selectivity |

| Organic Electronics | Building Block for Supramolecular Wires | Charge-transporting nanowires |

| Sensing | Chemo-responsive Fluorescent Probe | Detection of specific analytes |

Advanced Computational Design and High-Throughput Screening for Material Discovery

Before undertaking costly and time-consuming laboratory synthesis, computational chemistry offers powerful tools to predict the properties and behavior of new molecules like this compound.

Molecular Modeling and Property Prediction: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can be employed to predict key characteristics. osti.govsamipubco.com DFT calculations can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting its utility in electronic devices. samipubco.comnih.gov MD simulations can model how molecules of the diol would interact and self-assemble in different solvents or on surfaces.

High-Throughput Screening (HTS): The true potential of this compound may lie in its use as a monomer for creating new polymers. HTS allows for the rapid virtual synthesis and evaluation of vast libraries of materials. nih.govmdpi.comacs.org By computationally combining the diol with a wide array of other monomers (e.g., diacids, diisocyanates), researchers can screen millions of potential polymers for desired properties like thermal stability, mechanical strength, or gas permeability, significantly accelerating the discovery of novel high-performance materials. mdpi.com

Table 2: Computational Methods for Material Property Prediction

| Computational Method | Predicted Properties for this compound | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, optical absorption spectra, bond energies. samipubco.comnih.gov | Predicts electronic and optical properties for use in semiconductors and sensors. |

| Molecular Dynamics (MD) | Self-assembly behavior, interaction with solvents/surfaces, glass transition temperature of derived polymers. mdpi.com | Guides the design of nanostructures and predicts polymer characteristics. |

| High-Throughput Screening (HTS) | Screening of virtual polymer libraries based on the diol monomer. nih.govacs.org | Accelerates discovery of new polymers with targeted functionalities. |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Engineering

The development of materials from this compound is an inherently interdisciplinary challenge, requiring collaboration between organic chemists and materials engineers.

Synthetic Pathway Development: Organic chemists can focus on developing efficient, scalable, and cost-effective methods for synthesizing the diol and its derivatives. This could involve exploring novel catalytic routes for the dihydroxylation of 2,6-dimethylnaphthalene (B47086). acs.org

Polymer Synthesis and Characterization: The diol functionality opens up different polymerization pathways compared to its well-known relative, 2,6-dimethylnaphthalene, which is a precursor for the polyester (B1180765) PEN. wikipedia.orgnacatsoc.org Materials engineers can use the diol to synthesize new classes of polymers, such as:

Polyethers: By reacting the diol with dihalides.

Polycarbonates: Through reaction with phosgene (B1210022) or its equivalents.

Polyesters: Via condensation with dicarboxylic acids.

Polyurethanes: By reacting with diisocyanates.

This collaboration allows for a feedback loop where the performance of the materials created by engineers can inform chemists on how to further refine the molecular structure of the building blocks for improved properties. The rigid naphthalene unit is expected to impart high thermal stability and mechanical strength to these new polymers, making them candidates for advanced engineering applications.

Table 3: Comparison of Functional Groups for Polymer Synthesis

| Precursor Molecule | Functional Group | Resulting Polymer Class (Example) | Key Properties |

|---|---|---|---|

| 2,6-Naphthalenedicarboxylic Acid | Carboxylic Acid (-COOH) | Polyester (e.g., PEN) | High strength, thermal resistance. nacatsoc.org |

| This compound | Hydroxyl (-OH) | Polyether, Polycarbonate, Polyurethane | Potential for high thermal stability, novel processing characteristics. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylnaphthalene-1,5-diol, and what are their mechanistic rationales?

- Methodological Answer : A common approach involves bromination of 2,6-dimethylnaphthalene to form 1,5-dibromo-2,6-dimethylnaphthalene, followed by Suzuki-Miyaura coupling with boronic acid derivatives in the presence of a palladium catalyst. This method achieves high yields (~90%) and purity (>95%) by optimizing reaction temperature (80–120°C) and solvent polarity (e.g., THF or DMF) . Characterization typically employs NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and purity.

Q. How is this compound characterized for structural and functional validation?

- Methodological Answer : Structural elucidation combines spectroscopic techniques:

- NMR : ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm) and hydroxyl protons (δ 5.8–6.2 ppm, broad).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 202.1 for C₁₂H₁₄O₂).

- X-ray Crystallography : Resolves spatial arrangement of methyl and hydroxyl groups, critical for understanding reactivity .

Q. What toxicological screening protocols apply to this compound in preclinical studies?

- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

- Inhalation/Oral Exposure : Use rodent models (rats/mice) to assess acute toxicity (LD₅₀), focusing on hepatic/renal effects.

- Biomarkers : Measure urinary metabolites (e.g., hydroxylated derivatives) via LC-MS.

- Histopathology : Evaluate lung, liver, and kidney tissues for oxidative stress markers (e.g., glutathione depletion) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for this compound?

- Methodological Answer : Discrepancies often arise from species-specific metabolism or exposure duration. Mitigation strategies include:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, prioritizing peer-reviewed data from standardized models (e.g., OECD TG 420).

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile low-dose vs. high-dose effects.

- In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict metabolite toxicity and identify data gaps .

Q. What strategies optimize the Suzuki-Miyaura coupling step in synthesizing this compound derivatives?

- Methodological Answer : Enhance yield and selectivity via:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for electron-deficient aryl bromides.

- Solvent Optimization : Use DMAc or toluene for improved solubility of intermediates.

- Design of Experiments (DoE) : Apply factorial design to assess temperature, ligand ratio, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What computational methods predict the environmental persistence of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (Biowin) and soil adsorption (Koc) using fragment-based models.

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 5–9).

- Fugacity Modeling : Predict partitioning coefficients (air/water/soil) to assess bioaccumulation risks .

Data Gaps and Emerging Research Directions

Q. What are the unresolved data needs for this compound in chronic exposure studies?

- Methodological Answer : Prioritize:

- Subchronic Toxicity : 90-day oral exposure studies in rodents to establish NOAEL/LOAEL.

- Endocrine Disruption Screening : Use OECD TG 457 (STTA assay) to assess estrogenic/androgenic activity.

- Environmental Monitoring : Develop SPE-LC-MS/MS methods for detecting ng/L levels in water .

Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in diol derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.